烯丙基三甲基硅烷

描述

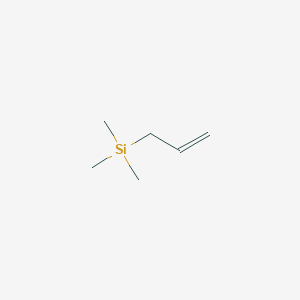

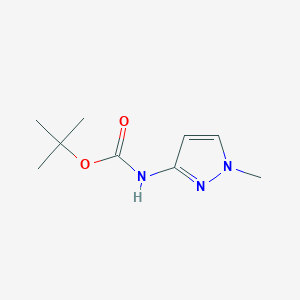

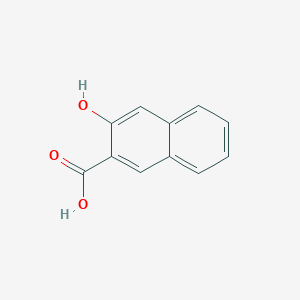

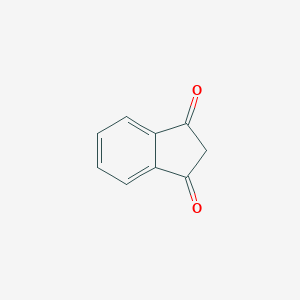

Allyltrimethylsilane, also known as Allyltrimethylsilane, is a useful research compound. Its molecular formula is C6H14Si and its molecular weight is 114.26 g/mol. The purity is usually 95%.

The exact mass of the compound Allyltrimethylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyltrimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyltrimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Hosomi-Sakurai反应

烯丙基三甲基硅烷在路易斯酸存在下用作Hosomi-Sakurai反应中烯丙基化的反应物。 该反应对于在有机合成中形成碳-碳键具有重要意义 .

Carbon-Ferrier重排

它充当亲核试剂,并参与Carbon-Ferrier重排,这是一个重要的有机化学反应,涉及糖基衍生物的重排 .

聚合催化剂

烯丙基三甲基硅烷可以使用单点催化剂(如茂金属催化剂)进行聚合,这些催化剂以生产高性能聚合物而闻名。 均聚和共聚过程对于开发新的聚合物材料至关重要 .

醇的烯丙基化

它用于醇的直接烯丙基化,代表了一种形成碳-碳键的强大方法,特别是在形成苄基、烯丙基和炔丙基醇方面 .

路易斯酸介导的反应

在路易斯酸介导的反应中,烯丙基三甲基硅烷充当关键反应物,特别是在涉及羰基化合物的反应中 .

选择性合成

该化合物用于选择性合成过程,其中需要高产率和选择性,例如在特定有机化合物的生产中 .

这些应用中的每一个都在推动化学各个领域的科学研究和发展方面发挥着重要作用。

有关每种应用的更多详细信息,您可以参考提供的参考文献。

Fisher Sci - 烯丙基三甲基硅烷 MDPI - 烯丙基三甲基硅烷的聚合 RSC Publishing - 醇的直接烯丙基化 <a aria-label="5: RSC Publishing - 醇的直接烯丙基化" data-citationid="2df2a5b9-a5bc-e31b-f8ce-c3bf054487df-

作用机制

Target of Action

Allyltrimethylsilane is an organosilicon compound used in organic synthesis . It is a general reagent used to introduce allyl groups across various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . Therefore, its primary targets are these carbon electrophiles.

Mode of Action

The mode of action of Allyltrimethylsilane involves the electrophilic substitution of unsaturated silanes . The molecule consists of a trimethylsilyl group attached to an allyl group . In the reaction, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . This results in the introduction of an allyl group to the target molecule .

Biochemical Pathways

Allyltrimethylsilane is involved in the formation of carbon-carbon bonds in organic synthesis . It is used in the Hosomi-Sakurai reaction , which is a type of allylation reaction. The reaction involves the addition of an allyl group to a carbonyl compound, resulting in the formation of a new carbon-carbon bond .

Result of Action

The result of Allyltrimethylsilane’s action is the formation of a new carbon-carbon bond in the target molecule . This allows for the synthesis of a wide range of organic compounds, expanding the possibilities for chemical synthesis and the production of various pharmaceuticals and other chemical products.

Action Environment

The action of Allyltrimethylsilane is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction. Allyltrimethylsilane is a colorless liquid with a boiling point of 84-88 °C , indicating that it is typically used in reactions at or below this temperature range.

安全和危害

Allyltrimethylsilane is highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Allyltrimethylsilane . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

未来方向

The homo- and co-polymerization of allyltrimethylsilane were conducted using syndiospecific (cat 1) and isospecific (cat 2) metallocene catalysts . The polymer obtained by a single-site catalyst, e.g., metallocene catalysts, demonstrated a higher performance . This suggests that there are potential future directions in the use of allyltrimethylsilane in polymerization reactions .

生化分析

Biochemical Properties

It is known that Allyltrimethylsilane is used as a reagent in the Hosomi−Sakurai reaction , which suggests that it may interact with various enzymes and proteins involved in this reaction.

Molecular Mechanism

It is known that Allyltrimethylsilane is used to introduce allyl groups across various carbon electrophiles , suggesting that it may exert its effects through binding interactions with these molecules.

属性

IUPAC Name |

trimethyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCXWRMUZYRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88266-74-4 | |

| Record name | Silane, trimethyl-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88266-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061089 | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-72-1 | |

| Record name | Allyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyltrimethylsilane?

A1: The molecular formula of allyltrimethylsilane is C6H14Si, and its molecular weight is 114.26 g/mol.

Q2: Are there any characteristic spectroscopic data available for allyltrimethylsilane?

A2: Yes, allyltrimethylsilane exhibits characteristic peaks in various spectroscopic analyses:

Q3: How does allyltrimethylsilane participate in reactions?

A3: Allyltrimethylsilane acts as a nucleophile, with the allyl group (CH2=CHCH2-) being the reactive site. The silicon atom, due to its electropositive nature, stabilizes the negative charge that develops on the adjacent carbon atom during reactions.

Q4: What is the Sakurai-Hosomi reaction, and how is allyltrimethylsilane involved?

A4: The Sakurai-Hosomi reaction is a classic allylation reaction where allyltrimethylsilane reacts with aldehydes or ketones in the presence of a Lewis acid catalyst. [] This reaction forms a new carbon-carbon bond, resulting in homoallylic alcohols. [, , ]

Q5: What are some other reactions where allyltrimethylsilane acts as a reagent?

A5: Apart from the Sakurai-Hosomi reaction, allyltrimethylsilane participates in various reactions, including:* Direct coupling with alcohols: Phosphomolybdic acid catalyzes the direct coupling of allyltrimethylsilane with alcohols, providing an efficient route to allyl ethers. []* Conjugate additions: Allyltrimethylsilane undergoes conjugate additions (Michael additions) with α,β-unsaturated carbonyl compounds like chalcones in the presence of catalysts like iron chloride. [, ]* Reactions with nitriles: Allyltrimethylsilane reacts with nitriles in the presence of boron trichloride to yield β,γ-unsaturated ketones. []

Q6: What types of catalysts are commonly employed in reactions involving allyltrimethylsilane?

A6: Lewis acids are frequently used as catalysts in reactions involving allyltrimethylsilane. Some examples include:* Boron trifluoride etherate (BF3.OEt2): This is a common Lewis acid catalyst in various allylation reactions. []* Titanium tetrachloride (TiCl4): Often employed in reactions with aldehydes, ketones, and imines. [, ]* Indium trichloride (InCl3): Used in reactions with α,β-unsaturated enones and in the generation of ε-carbonyl cations. [, ]* Bismuth triflate (Bi(OTf)3): Demonstrated as a catalyst in allylation reactions with N-alkoxycarbonylamino sulfones. []

Q7: Does the structure of the catalyst influence the reaction outcome?

A7: Yes, the structure and properties of the Lewis acid catalyst can significantly impact reaction selectivity and yield. For instance, using a chiral catalyst in the Sakurai-Hosomi reaction can lead to the formation of enantiomerically enriched homoallylic alcohols. [, , ]

Q8: Are there any stereochemical considerations in reactions involving allyltrimethylsilane?

A8: Yes, the double bond in allyltrimethylsilane can lead to stereoisomers in the products. Careful selection of reaction conditions and catalysts can influence diastereoselectivity. For instance, addition of allyltrimethylsilane to chiral α-keto imides can be controlled to obtain specific enantiomers of homoallyl alcohols and diols. []

Q9: How does the substitution pattern on the allyl group affect regioselectivity?

A9: The substitution pattern on the allyl group in allyltrimethylsilane influences the regiochemical outcome of reactions. For example, γ-alkylated allyltrimethylsilanes undergo ene reactions with tetracyanoethylene (TCNE) with high regioselectivity, favoring addition to the allylic β-carbon. []

Q10: Have computational studies been used to understand reactions involving allyltrimethylsilane?

A11: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the mechanisms and transition states involved in reactions with allyltrimethylsilane. [] These studies help rationalize experimental observations and predict the outcomes of reactions under different conditions.

Q11: Are there any environmental concerns associated with allyltrimethylsilane?

A11: While allyltrimethylsilane itself may not pose significant environmental risks, it is crucial to handle and dispose of it properly following established laboratory procedures and regulations.

Q12: What are some areas where allyltrimethylsilane finds applications in research?

A13: Allyltrimethylsilane is a valuable tool in organic synthesis with applications in various research areas, including:* Total synthesis of natural products: Its versatility as a building block makes it useful in constructing complex molecules.* Medicinal chemistry: The ability to introduce allyl groups efficiently is advantageous in synthesizing potential drug candidates.* Materials science: The allyl group can be further functionalized, allowing the synthesis of polymers and other materials with tailored properties. [, ]

Q13: What are some future directions in research related to allyltrimethylsilane?

A14: Ongoing research focuses on developing:* More efficient and enantioselective catalytic systems: This would allow for more sustainable and controlled synthesis of valuable compounds. []* New synthetic applications: Exploring the reactivity of allyltrimethylsilane in novel transformations continues to expand its utility.* Understanding the influence of reaction parameters: Detailed studies on the impact of solvent, temperature, and additives can lead to optimized reaction protocols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)